

# Application Notes and Protocols for Neuronal Labeling with Engineered Rabies Virus Glycoproteins

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rabies Virus Glycoprotein*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing engineered **rabies virus glycoproteins** for enhanced monosynaptic tracing of neural circuits. The methodologies described herein offer significant improvements in tracing efficiency, enabling a more comprehensive mapping of neuronal connections.

## Introduction

Monosynaptic tracing using glycoprotein-deleted rabies virus (RVdG) is a powerful technique to identify neurons directly presynaptic to a targeted cell population.<sup>[1][2][3][4][5]</sup> The core principle involves deleting the native glycoprotein (G) from the rabies virus genome, rendering it incapable of spreading between neurons.<sup>[4][5]</sup> To initiate targeted infection and subsequent monosynaptic spread, "starter" neurons are engineered to express two key components: an avian receptor, TVA, which is not native to mammalian cells, and the rabies glycoprotein (G).<sup>[4][5][6]</sup> The RVdG is pseudotyped with the avian EnvA glycoprotein, which specifically binds to the TVA receptor, thus restricting initial infection to the starter neurons.<sup>[1][2][4][5]</sup> Once inside the starter neuron, the virus utilizes the supplied G protein to assemble new viral particles that can then spread retrogradely across a single synapse to presynaptic neurons.<sup>[1][2][4][5]</sup> As

these presynaptic neurons do not express G, the virus is trapped, limiting the tracing to a single synaptic step.[4][5]

While effective, the original system using the SAD B19 strain glycoprotein (B19G) often labels only a fraction of the input neurons.[1][2][3] To address this limitation, engineered **rabies virus glycoproteins** have been developed to enhance the efficiency of trans-synaptic spread.

## Engineered Rabies Virus Glycoproteins for Enhanced Tracing

Recent advancements have led to the development of chimeric and codon-optimized glycoproteins that significantly improve the efficiency of monosynaptic tracing.

- Optimized Glycoprotein (oG): This engineered glycoprotein is a chimera composed of the extracellular domain of the Pasteur virus strain glycoprotein and the transmembrane/cytoplasmic domain of the B19G.[1][2][3] The sequence is also codon-optimized for expression in mammalian cells, leading to a dramatic increase in tracing efficiency.[1][2]
- Further Optimized Glycoprotein (ooG): Building upon the oG, the ooG has been further optimized by reshuffling the oG sequence based on codon pair bias for mice.[7] This results in even higher expression levels and a substantial increase in tracing efficiency compared to oG and B19G.[7]

## Quantitative Data Summary

The table below summarizes the reported tracing efficiencies of different engineered **rabies virus glycoproteins** compared to the standard B19G. The tracing efficiency is often quantified by the "convergence index," which is the ratio of labeled presynaptic input neurons to the number of starter neurons.[8]

Glycoprotein Variant	Improvement in Tracing Efficiency (Compared to B19G)	Key Features	Reference
B19G	Baseline	Standard glycoprotein from the SAD B19 rabies virus strain.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
oG (optimized Glycoprotein)	Up to 20-fold increase for long-distance inputs.	Chimeric protein (Pasteur strain extracellular domain + transmembrane/cytoplasmic domain) with codon optimization for mammalian expression.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
ooG (further optimized Glycoprotein)	Up to 62.1-fold increase.	Reshuffled oG sequence based on mouse codon pair bias, leading to higher expression.	<a href="#">[7]</a>

## Experimental Protocols

This section provides detailed protocols for monosynaptic tracing experiments using engineered **rabies virus glycoproteins**.

### Protocol 1: Production of Glycoprotein-Deleted Rabies Virus (RVdG)

This protocol outlines the steps for producing high-titer RVdG stocks.[\[10\]](#)[\[11\]](#)

Materials:

- HEK293T cells

- B7GG cells (BHK cells stably expressing T7 polymerase, nuclear GFP, and SAD-B19 G)[8]
- Plasmids:
  - pSAD $\Delta$ G-[Fluorophore] (e.g., pSAD $\Delta$ G-GFP, pSAD $\Delta$ G-mCherry)
  - pcDNA-SADB19N, pcDNA-SADB19P, pcDNA-SADB19L, pcDNA-SADB19G (helper plasmids)
- Lipofectamine 2000 (or other suitable transfection reagent)
- DMEM supplemented with 10% FBS
- Ultracentrifuge

**Procedure:**

- Virus Recovery:
  - Plate HEK293T cells in a 6-well plate.
  - Transfect the cells with the pSAD $\Delta$ G-[Fluorophore] plasmid along with the four helper plasmids (N, P, L, and G) using Lipofectamine 2000.
  - Incubate for 3-5 days.
  - Harvest the supernatant containing the rescued virus.
- Virus Amplification:
  - Infect a T75 flask of B7GG cells with the supernatant from the virus recovery step.
  - Incubate for 5-7 days until widespread CPE (cytopathic effect) or fluorescence is observed.
  - Harvest the supernatant.
- Pseudotyping with EnvA (Optional, for targeted infection):

- To create EnvA-pseudotyped RVdG, infect a cell line stably expressing the EnvA glycoprotein with the amplified RVdG.
- Harvest the supernatant containing EnvA-pseudotyped RVdG.
- Concentration and Purification:
  - Centrifuge the viral supernatant at low speed to pellet cell debris.
  - Filter the supernatant through a 0.45 µm filter.
  - Concentrate the virus by ultracentrifugation through a sucrose cushion.
  - Resuspend the viral pellet in a small volume of PBS or desired buffer.
- Titering:
  - Determine the viral titer by infecting a suitable cell line (e.g., HEK293T cells expressing TVA for EnvA-pseudotyped virus) with serial dilutions of the virus stock and counting the number of fluorescent cells.

## Protocol 2: Stereotaxic Injection for Monosynaptic Tracing

This protocol describes the *in vivo* delivery of helper AAV and RVdG for tracing neural circuits in mice.[12][13][14]

### Materials:

- Cre-driver mouse line (for cell-type specific tracing)
- AAV-helper virus (e.g., AAV-FLEX-TVA-oG)
- EnvA-pseudotyped RVdG-[Fluorophore]
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)

- Nanoliter injection system with glass micropipettes

Procedure:

- Animal Preparation:

- Anesthetize the mouse and mount it on the stereotaxic frame.
  - Expose the skull by making a small incision.
  - Drill a small craniotomy over the target brain region.

- Helper Virus Injection:

- Load a glass micropipette with the AAV-helper virus.
  - Lower the pipette to the desired coordinates.
  - Inject the AAV-helper virus (e.g., 100-200 nL) at a slow rate (e.g., 20-30 nL/min).
  - Leave the pipette in place for 5-10 minutes before slowly retracting it.

- Incubation Period:

- Allow 2-3 weeks for the expression of TVA and the engineered glycoprotein from the AAV-helper virus.

- Rabies Virus Injection:

- Repeat the stereotaxic surgery as described above.
  - Inject the EnvA-pseudotyped RVdG-[Fluorophore] at the same coordinates as the helper virus injection.

- Post-Injection Survival:

- Allow 7-10 days for the rabies virus to express the fluorophore and spread to presynaptic neurons.

## Protocol 3: Histological Processing and Imaging

This protocol details the steps for preparing brain tissue for microscopic analysis of labeled neurons.

### Materials:

- 4% Paraformaldehyde (PFA) in PBS
- 30% Sucrose in PBS
- Vibrating microtome or cryostat
- Primary antibodies (e.g., anti-rabies phosphoprotein, anti-GFP/mCherry)
- Fluorescently-conjugated secondary antibodies
- DAPI (for nuclear staining)
- Mounting medium
- Fluorescence microscope or confocal microscope

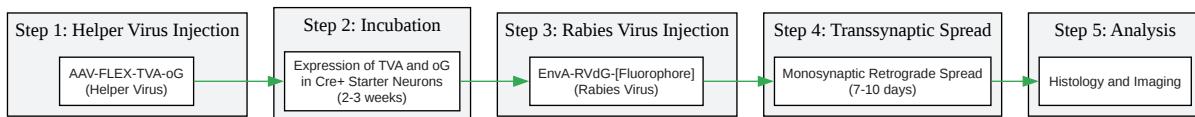
### Procedure:

- Perfusion and Fixation:
  - Deeply anesthetize the mouse.
  - Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
  - Dissect the brain and post-fix in 4% PFA overnight at 4°C.
- Cryoprotection:
  - Transfer the brain to a 30% sucrose solution and incubate at 4°C until it sinks.
- Sectioning:

- Freeze the brain and cut 40-50  $\mu$ m thick sections using a vibratome or cryostat.
- Immunohistochemistry (if required):
  - Wash sections in PBS.
  - Permeabilize and block non-specific binding with a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
  - Incubate with primary antibodies overnight at 4°C.
  - Wash and incubate with fluorescently-conjugated secondary antibodies for 2 hours at room temperature.
  - Stain with DAPI.
- Mounting and Imaging:
  - Mount the sections on glass slides with mounting medium.
  - Image the labeled neurons using a fluorescence or confocal microscope.

## Visualizations

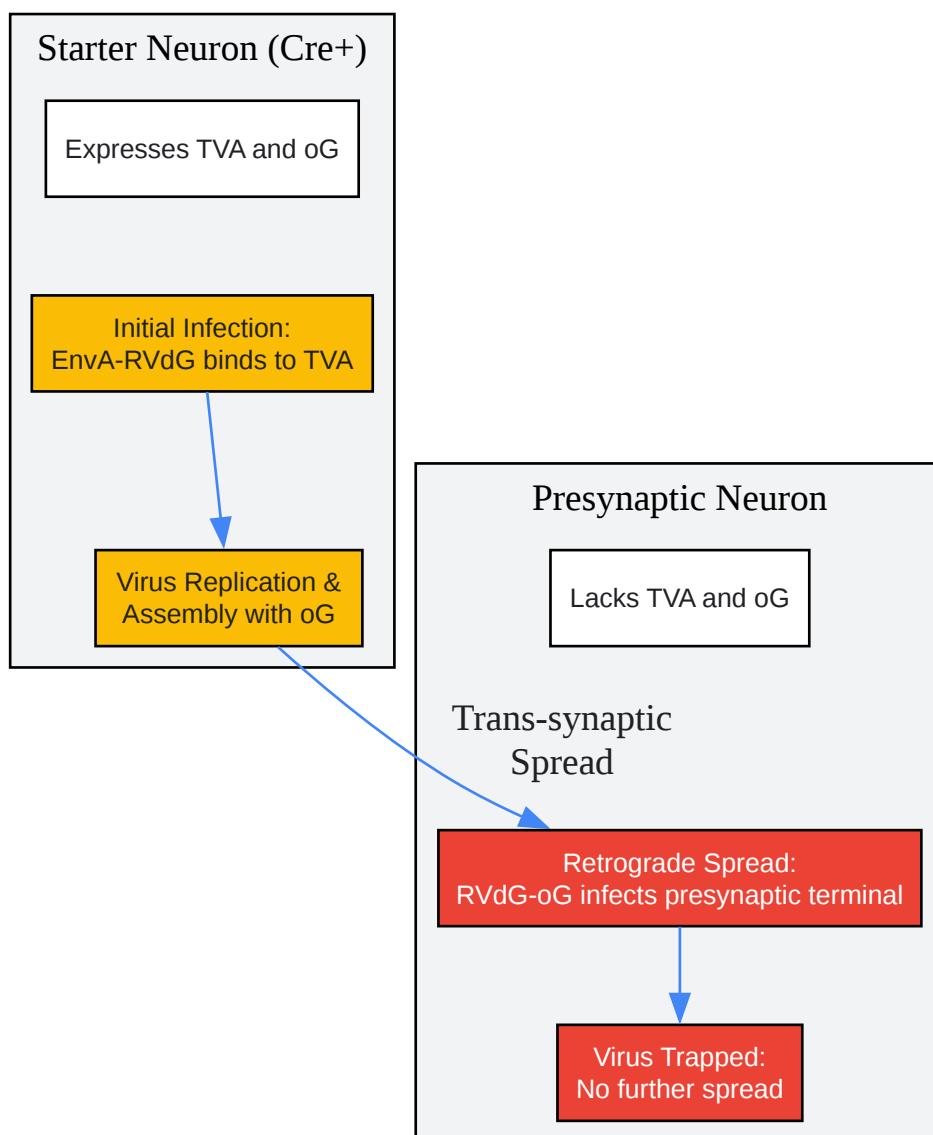
### Experimental Workflow for Monosynaptic Tracing



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Caption: Workflow for monosynaptic tracing using engineered rabies virus.

### Principle of Engineered Glycoprotein-Mediated Tracing

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Caption: Mechanism of targeted infection and monosynaptic spread.

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- To cite this document: BenchChem. [Application Notes and Protocols for Neuronal Labeling with Engineered Rabies Virus Glycoproteins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574801#methods-for-labeling-neurons-with-engineered-rabies-virus-glycoproteins>]

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